Sulglycapin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
51068-60-1 |
|---|---|
Molecular Formula |
C9H18N2O4S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
[2-(azepan-1-yl)-2-oxoethyl] N-methylsulfamate |
InChI |
InChI=1S/C9H18N2O4S/c1-10-16(13,14)15-8-9(12)11-6-4-2-3-5-7-11/h10H,2-8H2,1H3 |
InChI Key |
OTSYOPHQYHLKTK-UHFFFAOYSA-N |
SMILES |
CNS(=O)(=O)OCC(=O)N1CCCCCC1 |
Canonical SMILES |
CNS(=O)(=O)OCC(=O)N1CCCCCC1 |
Other CAS No. |
51068-60-1 |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation Studies
Precursors and Intermediate Compounds in Sulglycapin Synthesis
Due to the absence of published synthetic routes, the precursor molecules and intermediate compounds involved in the synthesis of this compound remain unknown. The identification of these essential building blocks is contingent on the disclosure of a valid synthetic pathway.
Advanced Synthetic Methodologies and Process Optimization Research
There is no available research on advanced synthetic methodologies or process optimization for the production of this compound. The development of more efficient, scalable, or sustainable synthetic routes has not been reported in the accessible scientific literature.
Research into this compound Analogues and Derivatives
No studies concerning the synthesis or anaylsis of analogues or derivatives of this compound have been found. The exploration of structurally similar compounds, which is crucial for understanding structure-activity relationships, has not been publicly documented.
Table of Compounds Mentioned:
Since no specific chemical compounds related to the synthesis of this compound could be identified, a table of mentioned compounds cannot be generated.
Molecular Mechanisms of Action and Cellular Targets
Identification and Characterization of Sulglycapin's Cellular Targets
There is no publicly available research that identifies and characterizes the specific cellular targets of this compound. While many herbicides act by inhibiting key enzymes in a plant's metabolic pathways, the specific enzyme or receptor that this compound interacts with has not been documented.
Enzymatic Inhibition Studies of this compound
No specific enzymatic inhibition studies for this compound are present in the searched literature. Such studies are crucial for understanding a compound's mode of action.
Detailed analyses of this compound's interactions with any specific enzyme are not available. Herbicides often target enzymes essential for plant survival, such as those involved in amino acid synthesis, fatty acid production, or photosynthesis. oapi.intgoogle.com However, no studies have been found that link this compound to the inhibition of any particular enzyme.
Kinetic studies, which would provide data on the potency and nature of enzyme inhibition (e.g., competitive, non-competitive), have not been published for this compound.
Modulation of Biological Pathways by this compound
Information regarding how this compound may modulate or interfere with biological pathways is not detailed in the available sources.
While it is presumed that this compound, as a herbicide, interferes with one or more metabolic pathways essential for plant growth, the specific pathways affected have not been elucidated in the literature. Common herbicidal targets include pathways for the biosynthesis of branched-chain amino acids, lipids, and pigments. oapi.intjustia.com
The effects of this compound on cellular membrane functions are also undocumented. Some herbicides are known to disrupt cell membrane integrity, leading to leakage of cellular contents and rapid cell death. justia.comgoogleapis.com However, there is no evidence to suggest this mode of action for this compound.
Influence on Other Cellular Activities
One of the primary detoxification systems in plants involves the cytochrome P450 monooxygenase enzymes. uni-goettingen.deepo.org These enzymes can metabolize herbicides, often reducing their phytotoxic effects. Conversely, certain compounds can inhibit these enzymes, potentially increasing the efficacy of the primary herbicide or even overcoming weed resistance mechanisms that rely on metabolic breakdown. uni-goettingen.deepo.org Other cellular activities that can be influenced include the synthesis of lipids, pigments, or the integrity of cell membranes, which can be secondary effects of the primary mechanism of action or result from off-target interactions. regulations.gov Without specific studies on this compound, it is not possible to determine its influence on these or other cellular activities.
Molecular Interactions of this compound with Biomolecules
The interaction between a herbicide and its target biomolecule is fundamental to its function. Understanding these interactions at a molecular level requires specific analytical and computational methods.
Ligand Binding Analyses
Ligand binding assays are a suite of techniques used to study the interaction between a ligand (such as an herbicide) and a receptor (typically a target protein or enzyme). googleapis.com These assays are critical for confirming the molecular target of a compound and quantifying the strength of the interaction, often expressed as the dissociation constant (Kd). googleapis.com A lower Kd value signifies a higher binding affinity.
Common methods for analyzing these interactions include:
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. googleapis.com
Surface Plasmon Resonance (SPR): A real-time, label-free technique for observing biomolecular interactions.
Isothermal Titration Calorimetry (ITC): Measures the heat change that occurs when two molecules interact, providing a complete thermodynamic profile of the interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed information about the binding site and conformational changes in both the ligand and the protein upon complex formation. bcpcpesticidecompendium.org
No ligand binding analyses for this compound are available in the public domain. Such studies would be required to identify its specific molecular target and binding affinity. The following table illustrates the type of data that would be generated from such analyses, using examples of other herbicides.
Interactive Data Table: Illustrative Herbicide-Target Binding Affinities
| Herbicide | Herbicide Class | Target Enzyme | Binding Affinity (Kd) | Reference |
| Glibenclamide | Sulfonylurea | KATP channels | <0.1% (free drug) | google.com |
| Gliclazide | Sulfonylurea | KATP channels | ~15% (free drug) | google.com |
| Metsulfuron-methyl | Sulfonylurea | Acetolactate Synthase (ALS) | Not Publicly Available | nbinno.com |
| Glyphosate | Glycine derivative | EPSP Synthase | Not Publicly Available | parchem.com |
| This compound | Unclassified | Unknown | Data Not Available |
Note: This table is for illustrative purposes only. The binding affinity data for Glibenclamide and Gliclazide relate to their therapeutic targets in animals, but the principle is analogous for herbicidal action in plants. Specific Kd values for many herbicides are proprietary.
Computational Modeling of Molecular Interactions
Computational modeling has become an indispensable tool in the study of molecular interactions, including those between herbicides and their biological targets. wssa.net These methods can predict how a ligand like this compound might bind to a potential enzyme active site, providing insights that can guide further experimental research. uni-goettingen.de
Key computational techniques include:
Molecular Docking: Predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is frequently used to predict the binding mode of a ligand to a protein of known three-dimensional structure.
Molecular Dynamics (MD) Simulations: Simulates the physical movements of atoms and molecules over time, allowing for the study of the stability of the ligand-protein complex and any conformational changes that may occur upon binding.
Quantum Mechanics (QM) Calculations: Can provide highly accurate calculations of the electronic structure of molecules and the energies of interaction between the ligand and the protein. wssa.net
These computational approaches are particularly valuable for understanding the structural basis of herbicide selectivity and for designing new, more effective compounds. A search of scientific literature did not yield any computational modeling studies specifically involving this compound.
Comparative Mechanistic Studies with Related Herbicides
Comparative mechanistic studies are essential for classifying new herbicides and understanding their potential for cross-resistance with existing chemical families. corteva.com By comparing the biological and biochemical effects of a new compound with those of well-characterized herbicides, researchers can infer its likely mechanism of action. For instance, if a novel herbicide produces the same pattern of physiological symptoms and inhibits the same enzyme as sulfonylurea herbicides, it is likely also an acetolactate synthase (ALS) inhibitor. bcpcpesticidecompendium.orgnih.gov
Sulfonylureas are a major class of herbicides that act by inhibiting ALS, a key enzyme in the biosynthesis of branched-chain amino acids. A comparative study involving this compound might investigate parameters such as:
Whole-plant symptomology: Comparing the visual injury symptoms on susceptible plants.
Enzyme inhibition assays: Testing the in vitro inhibitory activity against a panel of known herbicide target enzymes (e.g., ALS, ACCase, PPO, HPPD).
Cross-resistance profiles: Evaluating the tolerance of weed biotypes known to be resistant to specific herbicide classes.
Given that this compound is listed as "unclassified," such comparative studies would be the primary scientific method to determine its mode of action. bcpcpesticidecompendium.org However, no such studies appear to have been published in accessible literature.
Interactive Data Table: Comparison of Major Herbicide Classes
| Feature | Sulfonylureas (e.g., Metsulfuron-methyl) | Glycines (e.g., Glyphosate) | Synthetic Auxins (e.g., Picloram) | This compound |
| HRAC/WSSA Group | Group 2 | Group 9 | Group 4 | Unclassified |
| Primary Target | Acetolactate Synthase (ALS) | EPSP Synthase | Auxin Receptors (e.g., AFB5) | Unknown |
| Primary Effect | Inhibition of branched-chain amino acid synthesis | Inhibition of aromatic amino acid synthesis | Disruption of plant growth regulation | Unknown |
| Systemic Activity | Yes | Yes | Yes | Unknown |
| Resistance Mechanism | Target-site mutation, enhanced metabolism | Target-site mutation, amplification, altered translocation | Altered transport, metabolism, target-site changes | Unknown |
Note: This table provides a general comparison and highlights the lack of specific data for this compound. parchem.com
Preclinical Pharmacological Research in Vitro and in Vivo, Non Human Models
In Vitro Efficacy Assessments of Sulglycapin
Comprehensive in-vitro studies are fundamental in the early stages of compound evaluation. Such studies help determine the direct effect of a substance on a biological target in a controlled environment.
Dose-Response Studies in Controlled In Vitro Systems
No specific dose-response studies for this compound in controlled in-vitro systems are publicly documented. This type of research is essential to establish the concentration at which this compound produces a biological effect and to determine key parameters such as the EC50 (half-maximal effective concentration).
Cellular Assay Development for Efficacy Screening
The development of specific cellular assays is a critical step to screen for the efficacy of a compound. bioagilytix.com While general principles of cellular assay development for various compounds exist, including those for assessing cytotoxicity and other cellular responses, there is no specific information available on the development or use of such assays for screening the efficacy of this compound. nih.govmarinbio.com
In Vivo Efficacy Studies in Agricultural Pest Models
In-vivo studies in relevant animal or plant models provide the next layer of evidence in the preclinical evaluation of a compound, offering insights into its efficacy in a more complex biological system.
Evaluation of Herbicidal Efficacy in Target Crops (e.g., rice)
This compound is mentioned in patent literature as a potential herbicide for use in crops such as rice. mysciencework.comgoogle.com Effective weed management is a significant challenge in rice cultivation, and various herbicidal compositions are continuously being explored. researchgate.net However, specific data from greenhouse or field trials evaluating the herbicidal efficacy of this compound in rice, including its effectiveness against common weeds, is not publicly available. The development of new herbicides for rice often involves extensive testing to ensure both efficacy and crop safety. nih.gov
Proof-of-Concept Studies in Relevant Agricultural Models
Proof-of-concept studies are crucial to demonstrate that a compound has the desired biological effect in a relevant agricultural context. agriculture.gov.aunih.govfao.orgbritishecologicalsociety.org There is no information in the public domain regarding any proof-of-concept studies conducted for this compound to validate its potential as a pesticide or herbicide in agricultural settings.
Investigations of Pharmacological Effects in Non-Human Organisms
A comprehensive review of scientific databases and publications reveals no specific in vitro or in vivo studies examining the pharmacological effects of this compound on non-human organisms in the context of drug development or therapeutic potential. The existing body of research is centered on its herbicidal activity.
Detailed Research Findings
No data is available on the preclinical pharmacological effects of this compound in non-human models. The compound is identified as an amide herbicide, and its mechanism of action is related to its impact on plant physiology.
| Compound Name | Chemical Classification | Primary Application |
| This compound | Amide Herbicide | Weed control in agriculture |
Table 1: Classification and Application of this compound
Structure Activity Relationship Sar and Analogue Development
Design and Synthesis of Sulglycapin Analogues and Derivatives
The journey of developing this compound analogues would commence with the chemical synthesis of a series of related compounds. The design of these analogues is a strategic process, often guided by initial biological data and computational modeling. The synthesis of sulfonamide derivatives, a class to which this compound would belong, can be achieved through various established chemical reactions. For instance, novel sulfonamides are often synthesized by reacting a sulfonyl chloride with a primary or secondary amine.
The design strategy for this compound analogues would likely involve several key modifications:
Modification of the Sulfonamide Linker: Altering the length, rigidity, or electronic properties of the sulfonamide group can influence binding affinity and selectivity.
Substitution on Aromatic Rings: If this compound contains aromatic rings, introducing different substituents (e.g., halogens, alkyl groups, hydroxyl groups) can impact interactions with the biological target. The position of these substituents is also a critical factor. nih.gov
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved characteristics. For example, a carboxylic acid group might be replaced with a tetrazole ring.
The synthesis of these designed analogues can be carried out using techniques such as solid-phase synthesis, which allows for the rapid generation of a library of related compounds for screening. nih.gov Microwave-assisted organic synthesis is another modern technique that can accelerate the synthesis process. mdpi.com
Evaluation of Structural Modifications on Biological Activity
Once a library of this compound analogues has been synthesized, the next critical step is to evaluate their biological activity. This is typically done using a series of in vitro assays designed to measure the desired therapeutic effect. The results of these assays provide the data needed to build an understanding of the SAR.
For example, if this compound were being developed as an enzyme inhibitor, its analogues would be tested to determine their IC50 values (the concentration of the compound required to inhibit 50% of the enzyme's activity). The biological activity of various 4-hydroxycoumarin (B602359) derivatives, for instance, has been extensively studied to understand their anticoagulant effects. nih.gov
The systematic evaluation of structural modifications would likely reveal trends. For instance, it might be found that adding a hydrophobic group at a specific position on the this compound scaffold consistently increases potency. Conversely, some modifications might lead to a decrease or complete loss of activity, indicating that the altered part of the molecule is essential for its biological function. The impact of these structural changes helps to build a comprehensive SAR profile. mdpi.com
Below is an interactive data table illustrating a hypothetical SAR study for this compound analogues, where modifications are made to a core scaffold and the resulting biological activity is measured.
| Analogue | Modification | R1 Group | R2 Group | Biological Activity (IC50, nM) |
| This compound | Parent Compound | -H | -CH3 | 100 |
| Analogue 1 | R1 Substitution | -F | -CH3 | 50 |
| Analogue 2 | R1 Substitution | -Cl | -CH3 | 75 |
| Analogue 3 | R1 Substitution | -OCH3 | -CH3 | 150 |
| Analogue 4 | R2 Substitution | -H | -CH2CH3 | 80 |
| Analogue 5 | R2 Substitution | -H | -Cyclopropyl | 65 |
| Analogue 6 | R1 and R2 | -F | -Cyclopropyl | 25 |
This hypothetical data suggests that a fluorine at the R1 position and a cyclopropyl (B3062369) group at the R2 position are beneficial for activity.
Identification of Key Pharmacophoric Elements for this compound's Activity
A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. Identifying the key pharmacophoric elements of this compound is a crucial step in understanding its interaction with its biological target and in designing novel, structurally diverse molecules with the same activity.
Pharmacophore models can be generated using two main approaches:
Ligand-based pharmacophore modeling: This method is used when the structure of the biological target is unknown. It involves aligning a set of active molecules and identifying the common chemical features that are responsible for their activity. nih.govmdpi.com These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov
Structure-based pharmacophore modeling: If the 3D structure of the target protein is available (e.g., from X-ray crystallography), a pharmacophore model can be derived from the interactions between the ligand and the active site of the protein.
For this compound, identifying its pharmacophore would involve computational analysis of its structure and the structures of its active analogues. This would reveal the critical spatial arrangement of functional groups necessary for binding to its target. For example, the pharmacophore might consist of a hydrogen bond acceptor, a hydrophobic aromatic ring, and a negatively ionizable group at specific distances from each other.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and its Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org A QSAR model can be represented by a mathematical equation:
Activity = f(physicochemical properties and/or structural properties) + error wikipedia.org
To develop a QSAR model for this compound and its analogues, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. frontiersin.org
Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. nih.govnih.gov A robust QSAR model should have good predictive power, which is assessed through internal and external validation techniques. frontiersin.org
A validated QSAR model for this compound would be a powerful tool for:
Predicting the activity of new, unsynthesized analogues: This can help prioritize which compounds to synthesize, saving time and resources. mdpi.com
Optimizing the lead compound: The model can provide insights into which structural modifications are likely to improve activity.
The development of a reliable QSAR model represents a key step in the rational design of new and improved this compound analogues. mdpi.com
Resistance Mechanisms and Management in Target Organisms
Characterization of Target Organism Resistance to Herbicides
The development of resistance in weed populations to herbicides is a significant challenge in agriculture. nih.gov Resistance is characterized by the inherited ability of a plant to survive and reproduce following exposure to a dose of herbicide that would normally be lethal to a wild type of the same species. cambridge.org The characterization of resistance is a critical first step in its management.
Initial indications of resistance often come from field observations where a herbicide fails to control a specific weed species that it previously managed effectively. nih.gov To scientifically confirm and characterize this resistance, dose-response assays are conducted in controlled greenhouse or laboratory settings. These experiments involve treating suspected resistant and known susceptible plant populations with a range of herbicide concentrations. The response, typically measured as biomass reduction or survival rate, is then plotted against the herbicide dose to determine the dose required to cause 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀).
The level of resistance is quantified by the Resistance Index (RI), which is calculated by dividing the GR₅₀ or LD₅₀ of the resistant population by that of the susceptible population. bioone.org For instance, studies on Ammannia multiflora populations resistant to the ALS inhibitors bensulfuron-methyl (B33747) and penoxsulam (B166495) showed RI values ranging from 9.1 to 90.9 and 5.0 to 103.1, respectively, indicating a high level of resistance. cambridge.org Similarly, a resistant biotype of Persicaria pensylvanica exhibited a high resistance level to bensulfuron-methyl with a lower level of resistance to imazethapyr (B50286) and bispyribac-sodium. bioone.org
Table 1: Example of Resistance Characterization in Persicaria pensylvanica to ALS-Inhibiting Herbicides
| Herbicide | Biotype | GR₅₀ (g ai ha⁻¹) | Resistance Index (RI) |
|---|---|---|---|
| Imazethapyr | Susceptible | 7.2 | - |
| Imazethapyr | Resistant | 89.3 | 12 |
| Bispyribac-sodium | Susceptible | 0.8 | - |
| Bispyribac-sodium | Resistant | 5.0 | 6 |
Data sourced from a study on ALS-inhibitor resistance in Pennsylvania smartweed. bioone.org
Development of Strategies to Mitigate Resistance
To combat the evolution and spread of herbicide resistance, integrated weed management (IWM) strategies are essential. These strategies involve a combination of chemical and non-chemical control methods.
Research into Synergistic Herbicidal Combinations Involving Sulglycapin
Tank-mixing herbicides with different modes of action is a key strategy to delay the onset of resistance. epa.gov The rationale is that a weed resistant to one herbicide will be controlled by the other, making it less likely for resistance to both herbicides to evolve simultaneously. Research has explored various herbicide combinations for their synergistic, additive, or antagonistic effects.
While specific synergistic studies involving this compound are not detailed in the available literature, research on ALS inhibitors provides a framework. For example, tank-mixing ALS inhibitors with herbicides from other groups, such as synthetic auxins (e.g., dicamba) or photosystem II inhibitors (e.g., bentazone), is recommended to manage resistant weed biotypes. epa.govcabidigitallibrary.org Studies on giant ragweed have shown that combinations of mesotrione (B120641) (an HPPD inhibitor) and metribuzin (B1676530) can be synergistic for control, and co-applying mesotrione with the ALS inhibitor cloransulam (B62134) can reduce the selection pressure for resistant individuals. purdue.edu However, not all combinations are beneficial; some mixtures can be antagonistic, where the combined effect is less than the effect of each herbicide applied alone. awsjournal.org
Table 3: Examples of Herbicide Interactions with ALS Inhibitors
| Herbicide 1 (ALS Inhibitor) | Herbicide 2 (Different Mode of Action) | Interaction Effect | Target Weed Example | Reference |
|---|---|---|---|---|
| Cloransulam | Mesotrione (HPPD inhibitor) | Reduced selection pressure | Giant Ragweed | purdue.edu |
| MON 12000 (Sulfonylurea) | Atrazine (PSII inhibitor) | Antagonistic | Velvetleaf | cabidigitallibrary.org |
| MON 12000 (Sulfonylurea) | Dicamba (Synthetic auxin) | Recommended for broadleaf control | Broadleaf weeds | cabidigitallibrary.org |
| Imazapyr + Imazapic | Quinclorac (Synthetic auxin) | Synergistic | Barnyardgrass | awsjournal.org |
This table summarizes findings on herbicide interactions from various studies.
Rotational Application Strategies in Agricultural Contexts
Herbicide rotation is a cornerstone of sustainable weed management and resistance mitigation. researchgate.net Continuous use of herbicides with the same mode of action year after year exerts strong selection pressure, favoring the survival and reproduction of resistant weeds. nih.govepa.gov A survey in Tunisia found that the abundance of resistant Glebionis coronaria was strongly correlated with the lack of herbicide rotation and the frequent use of ALS inhibitors. nih.gov
An effective rotational strategy involves alternating herbicides with different modes of action between growing seasons. This approach reduces the selection pressure for any single resistance trait. For example, if an ALS inhibitor is used in one year, a herbicide with a different mode of action, such as a PPO inhibitor or a synthetic auxin, should be used in the following year. mdpi.comncsu.edu Integrating non-chemical weed control methods like tillage, crop rotation, and competitive crop planting further diversifies the selection pressures and reduces the reliance on herbicides alone. nih.gov
Advanced Research Methodologies and Future Directions in Sulglycapin Studies
Application of Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) in Understanding Sulglycapin's Effects
Omics technologies offer a holistic view of the biological responses of plants to external stimuli, such as herbicides. humanspecificresearch.org By simultaneously analyzing entire sets of molecules like DNA, RNA, proteins, and metabolites, researchers can gain deep insights into a herbicide's mode of action (MoA) and a plant's resistance mechanisms. frontiersin.orgfrontiersin.org Although specific omics studies on this compound are not publicly documented, the established methodologies in weed science provide a clear framework for its future investigation. nih.gov
Genomics and Transcriptomics: These fields would be instrumental in identifying the genetic and transcript-level responses of susceptible and resistant weed species to this compound application. Genomic sequencing of resistant weed populations could pinpoint specific gene mutations that confer resistance. Transcriptomics, via techniques like RNA-seq, would reveal how this compound affects gene expression over time, highlighting the metabolic pathways that are up- or down-regulated in response to the chemical stress. nih.gov This could help to identify the primary molecular target of this compound and the secondary stress response pathways. nih.gov
Proteomics: Proteomics focuses on the large-scale study of proteins, which are the functional workhorses of the cell. humanspecificresearch.org By comparing the protein profiles of this compound-treated and untreated plants, researchers could identify proteins that are directly targeted by the compound or whose expression levels change as part of the plant's response. This is crucial for confirming the MoA and understanding complex resistance mechanisms that may involve altered protein function or expression.
Metabolomics: As the study of the complete set of small-molecule metabolites, metabolomics provides a direct snapshot of the physiological state of a plant. nih.gov Application of this compound would likely cause distinct changes in the plant's metabolome. bioone.org Analyzing these metabolic fingerprints and comparing them to those of herbicides with known MoAs can help to classify this compound's mechanism. researchgate.net For instance, a significant accumulation of a specific substrate could indicate the inhibition of a particular enzyme in a metabolic pathway.
To illustrate how these technologies could be applied, the following table presents a hypothetical dataset from a multi-omics study on a target weed species treated with this compound.
Table 1: Illustrative Multi-Omics Data on a Hypothetical Weed Species Post-Sulglycapin Treatment
| Omics Technology | Analytical Method | Potential Key Finding | Implication for this compound Research |
| Genomics | Whole Genome Sequencing of a resistant biotype | Single nucleotide polymorphism (SNP) in a gene encoding a metabolic enzyme. | Identification of a potential resistance mechanism. |
| Transcriptomics | RNA-Sequencing (RNA-Seq) | Upregulation of genes involved in detoxification pathways (e.g., cytochrome P450s). | Understanding of how the plant attempts to metabolize and neutralize this compound. |
| Proteomics | 2D-Gel Electrophoresis followed by Mass Spectrometry | Decreased abundance of a key photosynthetic protein. | Suggests potential disruption of photosynthesis as a secondary effect. |
| Metabolomics | Liquid Chromatography-Mass Spectrometry (LC-MS) | Accumulation of a specific amino acid precursor. | Pinpointing the specific enzymatic step inhibited by this compound. |
The integration of these omics approaches would provide a comprehensive, systems-level understanding of how this compound functions and how plants respond to it, thereby guiding the development of more effective weed management strategies. researchgate.net
High-Throughput Screening Approaches for Novel this compound Analogues
High-Throughput Screening (HTS) is a cornerstone of modern agrochemical research, enabling the rapid testing of thousands to millions of chemical compounds for a desired biological activity. eurekaselect.com This technology is essential for the discovery of novel herbicide candidates and for optimizing existing chemical scaffolds. nih.gov In the context of this compound, HTS could be employed to identify analogues with improved properties, such as greater potency, higher selectivity for target weeds, or a broader spectrum of activity.
The process would involve creating a chemical library of this compound analogues, which are molecules with a similar core structure but with various chemical modifications. These analogues would then be tested in a miniaturized, automated assay. For herbicides, these assays can be conducted in vitro against a specific molecular target (if known) or in vivo using whole organisms, such as weed seedlings in microtiter plates. eurekaselect.com
The following table outlines a hypothetical HTS workflow for discovering novel this compound analogues.
Table 2: Hypothetical High-Throughput Screening Cascade for this compound Analogues
| Screening Stage | Assay Type | Purpose | Hypothetical Success Metric |
| Primary Screen | In vivo whole plant assay (e.g., Arabidopsis thaliana seedling growth) | To identify any analogue with herbicidal activity from a large, diverse library. | >50% growth inhibition at a single high concentration. |
| Secondary Screen | Dose-response assays on target weeds and crop species | To confirm the activity of primary "hits" and assess their selectivity. | High potency on target weeds (low IC50 value) and low potency on a model crop (e.g., corn, soybean). |
| Tertiary Screen | In vitro enzymatic assay (based on a hypothesized target) | To determine if active analogues inhibit the same molecular target as this compound. | Inhibition of the target enzyme in a cell-free system. |
| Lead Characterization | Greenhouse trials and further profiling | To evaluate the performance of the most promising analogues under more realistic conditions. | Effective weed control at practical application rates with no crop injury. |
This systematic approach allows for the efficient identification of lead compounds from a vast chemical space, accelerating the research and development pipeline for next-generation herbicides based on the this compound chemical scaffold. elifesciences.org
Integration of Computational Chemistry and Artificial Intelligence in this compound Design and Optimization
Computational Chemistry: Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can establish a mathematical correlation between the chemical structure of this compound analogues and their herbicidal activity. Molecular docking simulations could be used to predict how different analogues bind to the (hypothesized) target protein, allowing for the rational design of modifications that improve binding affinity and, consequently, potency. mdpi.com
The table below conceptualizes how these computational tools could be integrated into a workflow for optimizing this compound.
Table 3: Conceptual Workflow for Computational Design of this compound Analogues
| Step | Technology/Method | Objective | Expected Output |
| 1. Target Modeling | Homology Modeling or Cryo-EM | To generate a 3D structure of the putative target protein of this compound. | A high-resolution 3D protein model. |
| 2. Binding Site Analysis | Molecular Docking | To predict how this compound binds to its target and identify key interactions. | A model of the this compound-protein complex. |
| 3. Virtual Screening | Structure-based Virtual Screening | To computationally screen a large virtual library of compounds for their potential to bind to the target. | A ranked list of virtual "hits" for synthesis. |
| 4. Analogue Design | Generative AI Models | To design novel molecules that are optimized for high predicted activity and selectivity. | A set of new, computationally designed molecular structures. |
| 5. Property Prediction | QSAR and ADMET models | To predict the efficacy, toxicity, and environmental fate of the designed analogues. | A profile of predicted biological and environmental properties for each new molecule. |
By leveraging these in silico methods, research on this compound could transition to a more data-driven and predictive science, increasing the probability of developing a superior agrochemical product.
Research into Novel Delivery Systems for Agrochemicals in the Context of this compound
The effectiveness of a herbicide is not solely dependent on its active ingredient; the formulation and delivery system are equally critical for ensuring that the chemical reaches its target in the most efficient way possible. researchgate.net Research into novel delivery systems aims to improve efficacy, reduce environmental impact, and enhance user safety. agribusinessglobal.comz-mixer.com For this compound, advancements in formulation technology could provide significant benefits.
Nano-delivery Systems: Encapsulating this compound within nanoparticles (nanocapsules or nanospheres) could offer several advantages. nih.govnih.gov These include protection of the active ingredient from premature degradation by UV light or other environmental factors, improved solubility, and better adhesion to plant surfaces. cas.org
Controlled-Release Formulations: These systems are designed to release the active ingredient slowly over time, rather than all at once. sci-hub.se This can prolong the period of weed control, reduce the need for repeat applications, and minimize the risk of runoff into waterways. mdpi.com Such formulations can be designed to release this compound in response to specific environmental triggers, such as soil moisture or pH. mdpi.comgoogle.com
The following table compares hypothetical this compound formulations, illustrating the potential benefits of advanced delivery systems.
Table 4: Comparison of Hypothetical this compound Formulations
| Formulation Type | Description | Potential Advantages | Potential Disadvantages |
| Conventional Emulsifiable Concentrate (EC) | This compound dissolved in a solvent with emulsifiers. | Simple to manufacture, well-understood technology. | Potential for high initial release, solvent-related environmental concerns. |
| Suspension Concentrate (SC) | Solid this compound particles suspended in water. | Water-based, reducing organic solvent use. | Can be prone to settling over time. |
| Nano-encapsulated Suspension | This compound enclosed in polymer-based nanoparticles suspended in water. | Enhanced stability, improved targeting and uptake, potential for reduced application rates. | Higher manufacturing complexity and cost. |
| Controlled-Release Granule | This compound incorporated into a granular matrix that slowly degrades in the soil. | Extended duration of action, reduced environmental loss, improved safety in handling. | May have a slower onset of action. |
By investing in formulation research, the practical utility of this compound could be significantly enhanced, aligning its application with the principles of modern, sustainable agriculture. f1000research.com
Q & A
What are the key structural and physicochemical properties of Sulglycapin, and how do they influence its reactivity in experimental settings?
Answer:
this compound (2-(azepan-1-yl)-2-oxoethyl methylsulfamate, C₉H₁₈N₂O₄S) is characterized by a methylsulfamate group linked to an azepane-derived carbonyl moiety. Its molecular weight (250.32 g/mol) and polar functional groups (sulfamate, amide) contribute to moderate water solubility and pH-dependent stability. Researchers must validate its purity via HPLC (>98%) and characterize its structure using FTIR (sulfamate S=O stretch at 1150–1250 cm⁻¹) and ¹H/¹³C NMR (azepane ring protons at δ 1.4–2.8 ppm). Stability studies should assess degradation under varying pH (e.g., 3–9 buffers) and thermal conditions (25–60°C) to guide storage protocols .
How can researchers optimize the synthesis of this compound to improve yield and reproducibility?
Answer:
The synthesis involves sequential reactions: (1) glycerol acid coupling with hexamethylenediamine, (2) chlorosulfonation, and (3) methylamine substitution. Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio for amide formation) and reaction time (monitored via TLC). Reproducibility hinges on anhydrous conditions for chlorosulfonation (use of molecular sieves) and inert atmospheres (N₂/Ar) to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical. Documenting batch-specific deviations (e.g., solvent purity, temperature fluctuations) ensures transparency .
What methodological considerations are essential for designing pharmacological assays to evaluate this compound’s herbicidal efficacy?
Answer:
Robust assays require:
- Model Systems : Use standardized plant models (e.g., Arabidopsis thaliana for mechanistic studies, Lolium perenne for field relevance).
- Dose-Response Curves : Test concentrations spanning 0.1–100 µM, with triplicate replicates to establish IC₅₀ values.
- Controls : Include positive controls (e.g., glyphosate) and solvent-only negatives.
- Endpoint Metrics : Measure chlorophyll degradation (spectrophotometry at 663 nm), biomass inhibition (dry weight), and enzymatic activity (e.g., ALS inhibition).
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests (p<0.05). Pre-screen for cross-reactivity with non-target species to assess specificity .
How should researchers resolve contradictions in reported data on this compound’s environmental persistence?
Answer:
Discrepancies in half-life (e.g., soil vs. aquatic systems) often stem from variable experimental conditions:
- Soil Studies : Account for organic matter content (e.g., 2% vs. 5% humus) and microbial activity (sterilized vs. non-sterilized samples).
- Aquatic Studies : Monitor pH (6–8), salinity, and UV exposure.
Use isotope-labeled this compound (¹⁴C-tagged) for precise tracking of degradation pathways via LC-MS/MS. Meta-analyses of existing datasets should apply weighted regression models to identify confounding variables (e.g., temperature, moisture) .
What advanced computational approaches can predict this compound’s interaction with non-target enzymes?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with off-target proteins (e.g., human acetylcholinesterase). Validate with molecular dynamics (MD) simulations (GROMACS) over 100 ns to assess stability.
- QSAR Models : Train on datasets of sulfamate derivatives to predict toxicity endpoints (e.g., LD₅₀).
- Machine Learning : Apply random forest or neural networks to classify herbicidal activity across species. Cross-validate predictions with in vitro assays .
Which analytical methods are most reliable for quantifying this compound in complex matrices (e.g., soil, plant tissues)?
Answer:
- Extraction : Use accelerated solvent extraction (ASE) with acetonitrile:water (70:30) for soil, or QuEChERS for plant tissues.
- Quantification : Employ UPLC-MS/MS in MRM mode (m/z 250.32 → 152.1 for quantification; m/z 250.32 → 98.0 for confirmation).
- Validation : Ensure linearity (R² >0.99), recovery rates (80–120%), and LOD/LOQ (0.01 µg/g and 0.03 µg/g, respectively). Cross-check with GC-ECD for sulfamate moiety detection .
How can researchers design ecotoxicological studies to assess this compound’s impact on non-target organisms?
Answer:
- Test Organisms : Include Daphnia magna (aquatic), Eisenia fetida (soil), and Apis mellifera (pollinators).
- Exposure Regimes : Chronic (21-day LC₅₀) and acute (48-hour EC₅₀) tests.
- Endpoints : Measure reproductive output, enzymatic biomarkers (e.g., GST for oxidative stress), and behavioral changes (e.g., phototaxis inhibition).
- Field Studies : Use mesocosms to simulate real-world exposure, incorporating abiotic factors (rainfall, temperature gradients) .
What mechanisms underlie this compound’s selectivity between monocot and dicot plant species?
Answer:
Hypothesized mechanisms include:
- Enzymatic Inhibition : Differential binding affinity to acetolactate synthase (ALS) isoforms. Validate via enzyme kinetics (Km/Vmax shifts) using purified ALS from monocots (e.g., maize) vs. dicots (e.g., soybean).
- Uptake Efficiency : Compare foliar absorption rates using ¹⁴C-labeled this compound and autoradiography.
- Metabolic Detoxification : Profile glutathione-S-transferase (GST) activity in resistant species via spectrophotometric assays (CDNB substrate) .
How can researchers ensure reproducibility in this compound’s bioactivity studies across laboratories?
Answer:
- Protocol Standardization : Adopt OECD/EPA guidelines for herbicidal assays (e.g., OECD 208 for plant growth inhibition).
- Material Sharing : Distribute certified reference material (CRM) with batch-specific certificates (purity, stability).
- Inter-Lab Trials : Conduct round-robin testing with blinded samples to identify methodological variability.
- Data Transparency : Publish raw datasets (e.g., via Zenodo) and detailed SOPs in supplementary materials .
What strategies mitigate this compound’s photodegradation in field applications?
Answer:
- Formulation Additives : Incorporate UV absorbers (e.g., titanium dioxide nanoparticles) or microencapsulation (ethyl cellulose coatings).
- Application Timing : Apply during low-UV periods (dusk/dawn).
- Degradation Monitoring : Use in-situ sensors to track real-time photolysis rates. Compare with lab-based accelerated UV testing (Xenon arc lamps) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
